molecular formula C11H11BrN2S B2671293 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole CAS No. 1207019-74-6

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole

Cat. No.: B2671293
CAS No.: 1207019-74-6
M. Wt: 283.19
InChI Key: LTSOGIDJASDUQO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole typically involves the reaction of 4-bromoaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired imidazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets within cells. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-methyl-2-(methylthio)-1H-imidazole
  • 5-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazole
  • 5-(4-methylphenyl)-1-methyl-2-(methylthio)-1H-imidazole

Uniqueness

5-(4-bromophenyl)-1-methyl-2-(methylthio)-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse applications .

Properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-14-10(7-13-11(14)15-2)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOGIDJASDUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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